![molecular formula C20H17N3O6S B2754459 methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 1105221-19-9](/img/structure/B2754459.png)
methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-({[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetyl}amino)benzoate” is a chemical compound with the molecular formula C20H17N3O6S. It is a derivative of benzoic acid, with a phenylsulfonyl group and a pyridazinone ring in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, a phenylsulfonyl group, and a pyridazinone ring . The molecular weight of this compound is 427.43.Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Pyridazinone Derivatives
Research has demonstrated the use of related compounds in the synthesis of pyridazinone derivatives, which have been evaluated as platelet aggregation inhibitors. These compounds show potential for therapeutic applications due to their ability to modulate platelet aggregation, a critical process in clot formation and cardiovascular diseases (Dal Piaz, Ciciani, & Giovannoni, 1996).
Antimicrobial Applications
A study on heterocyclic compounds containing pyrazolo-[1,5-a]pyrimidine and imidazo[1,2-a]pyrimidin-2-amine derivatives, physically incorporated into polyurethane varnish and printing ink, showed very good antimicrobial effects. This suggests potential for these compounds to be used as antimicrobial coatings in various applications (El‐Wahab et al., 2015).
Synthesis of Fused Pyrimidinones
Another study utilized methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent for preparing various derivatives of fused pyrimidinones. These compounds are of interest for their potential biological activities and applications in medicinal chemistry (Stanovnik et al., 1990).
Molecular Docking and Biological Activity
Molecular Docking Studies
Synthesized compounds have been subjected to molecular docking studies to assess their potential as enzyme inhibitors, specifically targeting AChE and BChE enzymes. These enzymes are relevant in the context of Alzheimer's disease, suggesting the therapeutic potential of these compounds (Kausar et al., 2019).
Antimalarial and Antiviral Properties
Compounds synthesized from similar sulfonamides have been investigated for their antimalarial activity and were also theorized for potential application against COVID-19 through computational calculations and molecular docking studies. This highlights the broad-spectrum potential of these compounds in combating infectious diseases (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . For example, one of the most potent PDE-III inhibitors was a pyridazinone derivative .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Future Directions
The future directions for research on this compound could include further exploration of its potential pharmacological activities, as suggested by the activities observed for other pyridazine and pyridazinone derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
methyl 4-[[2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-20(26)14-7-9-15(10-8-14)21-17(24)13-23-19(25)12-11-18(22-23)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSPKLDOQNHAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.